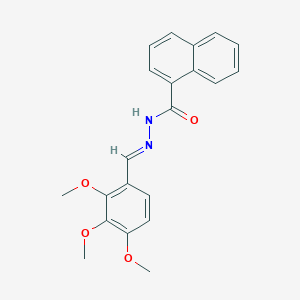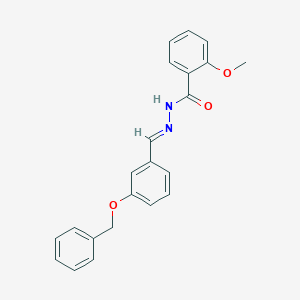![molecular formula C23H20N2O3 B448735 N'~2~-[(Z,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXINE-2-CARBOHYDRAZIDE](/img/structure/B448735.png)
N'~2~-[(Z,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXINE-2-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphtho[2,3-b][1,4]dioxine core and a carbohydrazide functional group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-3-phenyl-2-propenylidene with 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(1-methyl-3-phenyl-2-propenylidene)dodecanohydrazide
- N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
- N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
Uniqueness
N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is unique due to its naphtho[2,3-b][1,4]dioxine core, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C23H20N2O3 |
|---|---|
Poids moléculaire |
372.4g/mol |
Nom IUPAC |
N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide |
InChI |
InChI=1S/C23H20N2O3/c1-16(11-12-17-7-3-2-4-8-17)24-25-23(26)22-15-27-20-13-18-9-5-6-10-19(18)14-21(20)28-22/h2-14,22H,15H2,1H3,(H,25,26)/b12-11+,24-16- |
Clé InChI |
MLTNWSGXKDGXFQ-UAZLBCQNSA-N |
SMILES |
CC(=NNC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)C=CC4=CC=CC=C4 |
SMILES isomérique |
C/C(=N/NC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)/C=C/C4=CC=CC=C4 |
SMILES canonique |
CC(=NNC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B448652.png)
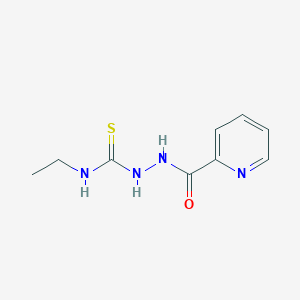
![N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B448657.png)
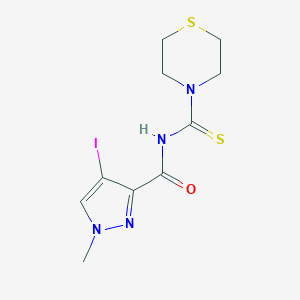
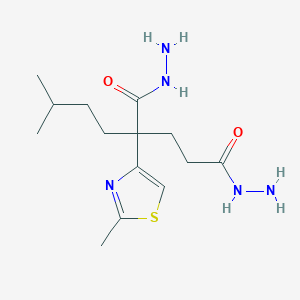
![ethyl 2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448663.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nonanohydrazide](/img/structure/B448664.png)
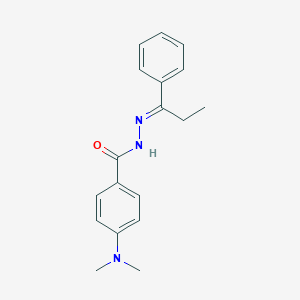
![5-nitro-6-(2-toluidino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B448668.png)
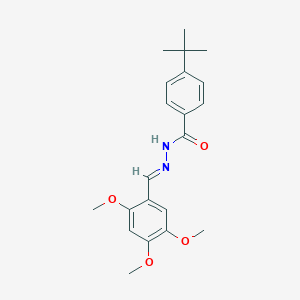
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-methoxybenzohydrazide](/img/structure/B448672.png)
![4-(dimethylamino)-N'-[1-(3,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B448673.png)
